4-[4-(Dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a molecular formula of C25H26FN3O2 . This compound is notable for its unique structure, which includes a quinoline core, a dimethylamino group, and a fluorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-[4-(Dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves multiple steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-fluoroaniline, followed by cyclization and subsequent functional group modifications . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but often include modified quinoline derivatives.
Scientific Research Applications
4-[4-(Dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds include:
- 4-[4-(Dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 4-[4-(Diethylamino)phenyl]-N-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and applications.
Properties
Molecular Formula |
C31H30FN3O2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C31H30FN3O2/c1-19-28(31(37)34-25-12-8-7-11-24(25)32)29(21-13-15-23(16-14-21)35(2)3)30-26(33-19)17-22(18-27(30)36)20-9-5-4-6-10-20/h4-16,22,29,33H,17-18H2,1-3H3,(H,34,37) |
InChI Key |
VTRLPYNCVDWFBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C)C(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.